Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester

Process Impurity Profiling Genotoxic Impurity Route-Specific Marker

Validating late-eluting chlorinated impurities in acyclovir HPLC methods demands a route-authentic probe molecule. This reference standard-bearing 6-chloro, 2-formamido, and O-acetyl substituents-serves as a definitive marker for the dichloropurine synthetic pathway. • Enables system suitability verification for hydrophobic, late-eluting impurity separation under reversed-phase conditions • Supports ICH M7 genotoxic impurity quantification at ppm levels by LC-MS/MS; non-chlorinated surrogates cannot validate 6-chloro detection • Supplied with comprehensive CoA (HPLC, NMR, MS) for ANDA/DMF regulatory submissions

Molecular Formula C11H12ClN5O4
Molecular Weight 313.698
CAS No. 1346598-89-7
Cat. No. B584235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester
CAS1346598-89-7
Molecular FormulaC11H12ClN5O4
Molecular Weight313.698
Structural Identifiers
SMILESCC(=O)OCCOCN1C=NC2=C1N=C(N=C2Cl)NC=O
InChIInChI=1S/C11H12ClN5O4/c1-7(19)21-3-2-20-6-17-4-13-8-9(12)15-11(14-5-18)16-10(8)17/h4-5H,2-3,6H2,1H3,(H,14,15,16,18)
InChIKeyNPPBJPXEAAUVRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester (CAS 1346598-89-7): Reference Standard Procurement for Acyclovir Impurity Profiling


This compound, also known as Acyclovir Impurity 28, is a synthetic purine nucleoside analogue process-related impurity retaining the intact 6-chloro-2-formamidopurine core with an acetylated acyclic side chain [1]. As a chemically distinct late-stage intermediate or byproduct from acyclovir synthesis routes utilizing protected chloropurine precursors, it is supplied primarily as a pharmaceutical reference standard for analytical method validation, process control, and regulatory impurity profiling . Its unique substitution pattern—simultaneously bearing a chlorine at C6, a formamide at C2, and an acetyl ester on the side chain—differentiates it from the more common dehalogenated or deprotected acyclovir impurities and makes it a route-specific marker for synthetic origin determination.

Why Generic Acyclovir Impurity Standards Cannot Substitute for Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester in Route-Specific Analysis


Interchanging acyclovir impurity reference standards is scientifically invalid when the analytical objective is accurate identification of synthetic-route-specific markers. This compound carries a 6-chloro substituent and a 2-formamido protecting group that are entirely absent from pharmacopoeial impurities such as guanine (the major degradation product) or Impurity A (acyclovir acetate) [1]. Generic substitution with a dehalogenated impurity standard would produce a false negative for residual chlorinated intermediates, compromising the sensitivity of the analytical method for detecting these potentially genotoxic structures. Furthermore, the acetyl ester side chain of this compound confers distinct chromatographic retention and ionization properties compared to the free hydroxyl or simple acetate impurities, meaning its separation requires method conditions that a substitute standard would not validate .

Quantitative Differentiation of Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester from Closest Acyclovir Impurity Analogs


Retention of the 6-Chloro Substituent Versus Common Dehalogenated Impurities

This is the only commonly catalogued acyclovir impurity reference standard that simultaneously retains a 6-chloro substituent on the purine core alongside a 2-formamido group and an acetyloxyethoxy side chain. In contrast, the pharmacopoeial impurity guanine is completely dehalogenated and lacks the acyclic side chain, while Impurity A (acyclovir acetate) is the 6-oxo (guanine) derivative where the chlorine has been displaced [1]. This structural distinction is critical because the presence of the C–Cl bond introduces a specific mass isotope pattern (³⁵Cl/³⁷Cl) detectable by high-resolution mass spectrometry, enabling unequivocal confirmation of this impurity without interference from the predominant 6-oxo impurities [2].

Process Impurity Profiling Genotoxic Impurity Route-Specific Marker

Dual Protection (2-Formamido + Acetyl Ester) as Indicator of Incomplete Synthetic Deprotection

Unlike the fully deprotected acyclovir molecule or its simple mono-substituted impurities, this compound bears two distinct protecting groups commonly used in the 2,6-dichloropurine synthetic route: a formamide at the C2 position (masking the eventual 2-amino group) and an acetyl ester on the side-chain hydroxyl . The C2-formamido protection is a hallmark of the dichloropurine-based synthesis pathway, while the O-acetyl group indicates incomplete hydrolysis of the ester intermediate [1]. The presence of both groups simultaneously quantifiably differentiates this impurity from related process impurities such as 6-chloro acyclovir (which lacks the acetyl ester) and N2-acetyl acyclovir (which lacks the chlorine), serving as a unique fingerprint for a specific synthetic failure mode.

Synthetic Route Tracing Process Optimization Late-Stage Intermediate

Predicted Late-Eluting HPLC Behavior Versus Early-Eluting Polar Impurities

Based on the calculated octanol-water partition coefficient (clogP) and the presence of hydrophobic protecting groups, this compound is expected to exhibit significantly longer reversed-phase HPLC retention than the highly polar guanine impurity or underivatized acyclovir . While direct experimental head-to-head HPLC data for this specific impurity are not publicly available, the structural features predict retention behavior that places it in a chromatographic region distinct from the seven common pharmacopoeial impurities characterized by Huidobro et al., thereby requiring a dedicated reference standard for accurate retention time marking and method validation [1].

HPLC Method Development Retention Time Impurity Resolution

High-Impact Application Scenarios for Acetyl 2-[(2-Formamide-1,6-dihydro-6-chloro-9H-purin-9yl)methoxy]ethyl Ester Reference Standard


Route-Specific Impurity Identification for ANDA/DMF Regulatory Submissions

When an Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) must demonstrate that a generic acyclovir product uses a specific synthetic route, this impurity standard is essential. Its unique 2-formamido/6-chloro/O-acetyl substitution pattern serves as a route-indicative marker for the dichloropurine synthesis pathway, as established in Section 3 . Including this impurity in the specified impurity profile provides regulatory bodies with definitive evidence that the applicant has characterized process-specific impurities beyond the common pharmacopoeial impurities, addressing ICH Q3A requirements for thorough impurity identification [1].

HPLC Method Validation for Late-Eluting Chlorinated Impurity Quantification

Analytical development laboratories validating a stability-indicating HPLC method for acyclovir API require this impurity standard to establish system suitability for the separation of hydrophobic, chlorinated impurities. As discussed in Section 3, its predicted late elution under standard reversed-phase conditions means that method robustness, including gradient slope verification and column lot-to-lot consistency, must be demonstrated using this compound as a test probe to ensure that late-eluting impurities are not retained on the column or co-eluted in subsequent injections .

Genotoxic Impurity Risk Assessment and Structure-Activity Relationship (SAR) Categorization

In accordance with ICH M7, acyclovir manufacturers must identify and classify all potentially genotoxic impurities. The presence of a 6-chloro substituent on a purine scaffold warrants structural alert evaluation for DNA reactivity. This impurity standard enables quantitative low-level detection (typically at the ppm level by LC-MS/MS) to confirm that the concentration of this chlorinated intermediate in the final API is below the acceptable intake threshold, which cannot be validated using non-chlorinated impurity surrogates .

Synthetic Process Optimization: Monitoring Incomplete Deprotection Side Reactions

Process chemists optimizing the final deprotection steps of acyclovir synthesis use this impurity standard to quantify the residual levels of the formamide- and acetyl-protected intermediate. By spiking reaction monitoring samples with this characterized reference standard, the efficiency of formamide hydrolysis and ester cleavage can be tracked quantitatively, enabling data-driven decisions on reaction time, temperature, and reagent stoichiometry to minimize this impurity in the final API .

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